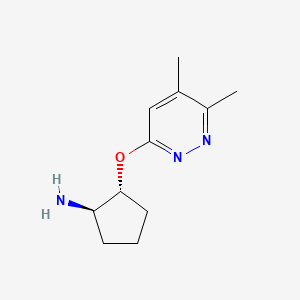

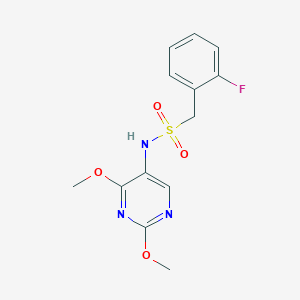

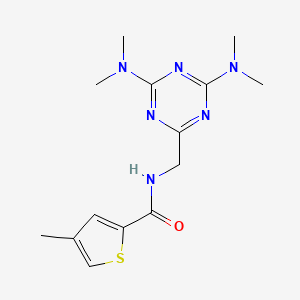

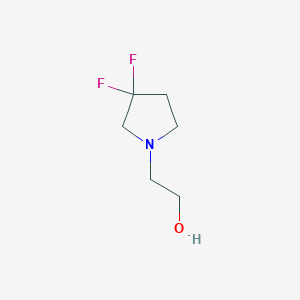

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide, also known as DMS-114, is a chemical compound that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Inhibition Properties and Anti-inflammatory Activity

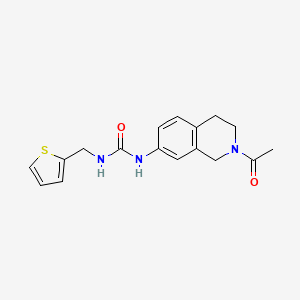

Compounds structurally related to N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide have been investigated for their potent inhibitory activities against specific enzymes and for their anti-inflammatory properties. For instance, sulfonamides derived from similar structures have shown significant inhibition of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. These compounds demonstrate dose-dependent inhibition with IC50s in the nanomolar range, highlighting their potential as therapeutic agents for inflammatory diseases (Beers et al., 1997).

Cholesterol Biosynthesis Inhibition

Another area of research interest is the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Methanesulfonamide derivatives, including those with pyrimidine substitutions similar to the compound , have been synthesized and evaluated for their ability to inhibit this enzyme. These studies have identified compounds with significantly higher potency than existing cholesterol-lowering drugs, indicating a potential for developing new treatments for hypercholesterolemia (Watanabe et al., 1997).

Structural Studies and Molecular Interaction

The compound and its analogs have also been subjects of structural studies to understand their molecular conformation and interaction with other molecules. For example, the synthesis and crystal structure determination of related compounds have provided insights into their molecular configuration and potential for forming conjugated systems, which could influence their reactivity and interaction with biological targets (Wu Juna, 2003).

Fluorescent Probes and Binding Studies

Furthermore, these compounds have been explored for their fluorescent properties and potential use as probes in biological systems. The development of fluorescent sulfonamides from pyrimidine-substituted compounds has led to the creation of highly sensitive fluorescent probes capable of binding to specific proteins, such as bovine serum albumin (BSA). This application is particularly useful in studying protein interactions and dynamics in various research settings (Meng et al., 2012).

Catalytic Asymmetric Additions

Additionally, the catalytic asymmetric addition of derivatives of the compound to cyclic N-acyliminium has been reported, showcasing the compound's utility in synthesizing complex molecules with quaternary stereocenters. This application is crucial in the field of organic synthesis, particularly in the creation of chiral molecules with potential pharmaceutical applications (Bhosale et al., 2022).

properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-5-3-4-6-10(9)14/h3-7,17H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREQKSLHYJCRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)